Distinct Dihydrochalcone Scaffold vs. Unsaturated Chalcones
Ovalitenin B is structurally distinguished from chalcones like Ovalitenin A by the saturation of the α,β-unsaturated ketone bridge. This results in a β-methoxydihydrochalcone classification [1]. This core structural modification eliminates the Michael acceptor reactivity inherent to chalcones, fundamentally altering its potential for covalent target engagement and downstream signaling [2].
| Evidence Dimension | Chemical Scaffold / Backbone Saturation |
|---|---|
| Target Compound Data | Saturated β-methoxydihydrochalcone (CAS 64280-21-3) |
| Comparator Or Baseline | Ovalitenin A: Unsaturated furanochalcone (CAS N/A) |
| Quantified Difference | Categorical difference in chemical class (dihydrochalcone vs. chalcone) |
| Conditions | Structural classification based on spectroscopic analysis |
Why This Matters
The saturated backbone eliminates non-specific reactivity, making Ovalitenin B a more stable and specific probe for target identification studies compared to reactive α,β-unsaturated chalcones.
- [1] Saifah, E., et al. (2008). Chemical constituents and biological activities of Cratoxylum arborescens and Millettia decipiens. Chulalongkorn University Intellectual Repository. View Source
- [2] PhytoBank. Ovalitenin A (PHY0030208). View Source
